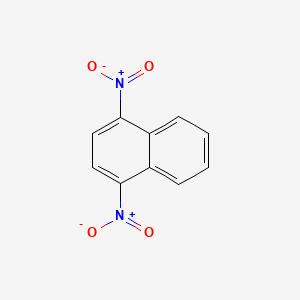

1,4-Dinitronaphthalene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,4-dinitronaphthalene is a dinitronaphthalene.

Applications De Recherche Scientifique

Chemical Synthesis

Intermediate for Organic Compounds

1,4-Dinitronaphthalene serves as a crucial intermediate in the production of nitrogen-containing aromatic compounds. Its derivatives are synthesized through nitration processes that yield valuable products for pharmaceuticals and agrochemicals. For instance, the selective preparation of 1,4-DNN from 1-nitronaphthalene using nitrogen dioxide as a nitrating agent has been demonstrated to achieve high selectivity (up to 87.6%) using eco-friendly catalysts like HY zeolite . This method not only enhances yield but also minimizes environmental impact.

Synthesis of Tetramines

Research indicates that 1,4-DNN can be utilized to synthesize various tetramines through regioselective nitration. These tetramines are valuable precursors for synthesizing nitrogen-containing arenes and other targets of interest . The regioselectivity observed in these reactions provides insights into the mechanisms of nitration and expands the utility of 1,4-DNN in synthetic pathways.

Dye Production

Dyes Derived from this compound

1,4-DNN is involved in the synthesis of dyes, particularly those derived from naphthoquinone. Studies have shown that dinitronaphthalene derivatives can be transformed into various colored compounds through chemical reactions involving reduction and coupling processes . The ability to produce vibrant dyes makes 1,4-DNN an important compound in the textile and printing industries.

Explosive Applications

Explosive Properties

The compound has also been studied for its explosive properties. As part of the nitroaromatic family, 1,4-DNN exhibits characteristics that can be harnessed in explosive formulations. Its stability and energy content make it a candidate for further research into safer handling and potential applications in military or industrial explosives .

Summary Table of Applications

| Application Area | Description | Key Findings/Notes |

|---|---|---|

| Chemical Synthesis | Intermediate for nitrogen-containing organic compounds | High selectivity achieved using eco-friendly catalysts |

| Dye Production | Synthesis of dyes from dinitronaphthalene derivatives | Valuable for textile and printing industries |

| Explosive Applications | Potential use in explosive formulations | Exhibits explosive characteristics; requires further study |

Case Studies

- Selective Nitration Process : A study demonstrated a highly selective method for producing 1,4-DNN from 1-nitronaphthalene using nitrogen dioxide over HY zeolite. The process was characterized by several analytical techniques confirming its efficiency and eco-friendliness .

- Tetramine Synthesis : Research on synthesizing salts of tetramines from dinitronaphthalene highlights the compound's versatility in creating complex organic structures while clarifying previous controversies regarding regioselectivity during nitration reactions .

Analyse Des Réactions Chimiques

Key Reaction Parameters:

| Parameter | Value/Detail |

|---|---|

| Catalyst | HY zeolite |

| Nitrating Agent | NO₂ |

| Temperature | 25–60°C |

| Selectivity (1,4-DNN) | ~25–30% of total dinitronaphthalenes |

Competing isomers (1,5- and 1,8-Dinitronaphthalene) form due to steric and electronic factors in the naphthalene ring .

Reaction with Amines

1,4-Dinitronaphthalene undergoes nucleophilic substitution with secondary amines (e.g., piperidine) in dimethyl sulfoxide (DMSO). The reaction follows a third-order kinetic pathway , with two piperidine molecules acting as catalysts :

Rate=k[1 4 DNN][Piperidine]2

Experimental Observations:

-

Regioselectivity : Piperidine substitutes at the ipso carbon (C1) of the naphthalene ring .

-

Electron-Withdrawing Effects : Nitro groups at C1 and C4 activate the ring for substitution but reduce reactivity compared to 2,4-Dinitronaphthalene derivatives .

σ-Complex Formation

Reactions with amines proceed via zwitterionic σ-adduct intermediates, as confirmed by NMR and computational studies :

-

Stage I : Rapid formation of a σ-adduct.

-

Stage II : Slow expulsion of the leaving group (e.g., aryloxy) via a transition state stabilized by piperidine .

Base-Catalyzed Pathways

The substitution mechanism involves specific base–general acid (SB-GA) catalysis , where:

-

The first piperidine deprotonates the σ-adduct.

Activation Parameters (Piperidine System) :

| Parameter | Value |

|---|---|

| ΔH‡ (Stage II) | 45.2 kJ/mol |

| ΔS‡ (Stage II) | -120 J/(mol·K) |

Decomposition and Reactivity Hazards

This compound exhibits thermal instability and incompatibility with strong oxidizers:

Comparative Reactivity of Dinitronaphthalene Isomers

| Property | 1,4-DNN | 1,5-DNN | 1,8-DNN |

|---|---|---|---|

| Melting Point (°C) | - | 214 | - |

| Nitration Selectivity | 25–30% | 40–45% | <10% |

| Substitution Reactivity | Moderate | Low | Low |

Computational Insights

Density functional theory (DFT) calculations (B3LYP/6-311G(d,p)) reveal:

Propriétés

Numéro CAS |

6921-26-2 |

|---|---|

Formule moléculaire |

C10H6N2O4 |

Poids moléculaire |

218.17 g/mol |

Nom IUPAC |

1,4-dinitronaphthalene |

InChI |

InChI=1S/C10H6N2O4/c13-11(14)9-5-6-10(12(15)16)8-4-2-1-3-7(8)9/h1-6H |

Clé InChI |

GQBQDMFMXMUHAA-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=CC=C2[N+](=O)[O-])[N+](=O)[O-] |

SMILES canonique |

C1=CC=C2C(=C1)C(=CC=C2[N+](=O)[O-])[N+](=O)[O-] |

Key on ui other cas no. |

6921-26-2 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.